

# The Discovery and Development of PF-07293893: A Selective AMPKy3 Activator

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

PF-07293893 is a novel, orally bioavailable small molecule that acts as a selective activator of the y3 isoform of AMP-activated protein kinase (AMPK). Developed by Pfizer, it was investigated as a potential therapeutic agent for heart failure with preserved ejection fraction (HFpEF), a condition characterized by diastolic dysfunction and exercise intolerance. The discovery of PF-07293893 originated from a fragment-based screening campaign, followed by extensive medicinal chemistry optimization to enhance its pharmacokinetic and pharmacodynamic properties. Despite promising preclinical evidence, the clinical development of PF-07293893 was discontinued during Phase 1 trials. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of PF-07293893, based on publicly available information.

# Introduction: Targeting Cellular Energy Homeostasis in Heart Failure

Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome with a growing prevalence and limited therapeutic options. A key pathophysiological feature of HFpEF is impaired cardiac energetics and skeletal muscle dysfunction, leading to exercise intolerance. AMP-activated protein kinase (AMPK) is a critical sensor and regulator of cellular energy



homeostasis.[1][2] Activation of AMPK can promote glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, processes that are often dysregulated in heart failure.[1][3]

The AMPK holoenzyme is a heterotrimer composed of a catalytic  $\alpha$  subunit and regulatory  $\beta$  and  $\gamma$  subunits. The  $\gamma$  subunits contain binding sites for AMP and ATP and exist in three isoforms ( $\gamma$ 1,  $\gamma$ 2, and  $\gamma$ 3). The  $\gamma$ 3 isoform is predominantly expressed in skeletal muscle, making it an attractive therapeutic target to improve muscle function and exercise capacity in patients with HFpEF without directly affecting cardiac tissue.[3] **PF-07293893** was designed as a selective activator of the AMPK $\gamma$ 3 isoform.[3]

## **Discovery and Preclinical Development**

The discovery of **PF-07293893** began with a fragment screening campaign to identify small molecules that could activate the AMPK enzyme.[1][2] This approach led to the identification of initial lead matter. However, these early compounds suffered from poor absorption, distribution, metabolism, and excretion (ADME) properties, which limited their in vivo investigation.[1][2]

A significant medicinal chemistry effort was undertaken to address these ADME issues and improve the potency and selectivity of the lead compounds.[1][2] This involved a complete structural overhaul of the initial hits, utilizing structure-based drug design and strategies such as conformational constraint.[1][2] These efforts ultimately led to the identification of **PF-07293893** as a clinical candidate with promising in vivo activity.[1][2]

## **Preclinical Pharmacology**

While specific quantitative preclinical data for **PF-07293893** (e.g., IC50, EC50, selectivity profiles) are not publicly available, the compound was characterized as a selective activator of the AMPKy3 subunit.[3] Preclinical studies demonstrated favorable selectivity and promising in vivo efficacy, which supported its advancement into clinical trials.[4]

#### **Experimental Protocols:**

Detailed protocols for the specific in vitro and in vivo preclinical studies of **PF-07293893** have not been publicly disclosed. However, standard assays for evaluating AMPK activators would have likely been employed.



- In Vitro Kinase Assay: To determine the potency and selectivity of PF-07293893, a
  biochemical assay using recombinant AMPK isoforms would be necessary. A common
  method is a luminescence-based assay that measures the amount of ADP produced from a
  kinase reaction.
  - Illustrative Protocol: An ADP-Glo™ Kinase Assay could be used. The assay involves a kinase reaction with recombinant AMPK enzyme (e.g., α2β2γ3), a substrate peptide (like the SAMS peptide), and ATP. After the kinase reaction, the remaining ATP is depleted, and the generated ADP is converted to ATP, which is then detected via a luciferase-based reaction. The luminescent signal is proportional to the kinase activity. To determine selectivity, the assay would be run with different AMPK isoforms (containing γ1, γ2) and a panel of other kinases.
- Cell-Based Assays: To confirm target engagement and downstream effects in a cellular context, assays in cell lines expressing the AMPKy3 isoform would be performed.
  - Illustrative Protocol: A glucose uptake assay in C2C12 myotubes, a mouse muscle cell line, could be utilized.[5] Differentiated myotubes would be treated with varying concentrations of PF-07293893. Subsequently, the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) would be measured to assess the effect on glucose transport.
- In Vivo Efficacy Studies: To evaluate the therapeutic potential of **PF-07293893**, studies in animal models of HFpEF would be required. These models often involve inducing metabolic dysfunction and hypertension in rodents.[6][7][8][9][10]
  - Illustrative Animal Model: A model combining a high-fat diet to induce metabolic syndrome
    with chronic angiotensin II infusion to induce hypertension in mice could be used to mimic
    key features of HFpEF. Efficacy would be assessed by measuring parameters such as
    exercise capacity (e.g., treadmill running time), cardiac function (e.g., echocardiography to
    measure diastolic function), and skeletal muscle biomarkers.

## **Preclinical Data Summary**

Due to the discontinuation of the development of **PF-07293893**, detailed quantitative preclinical data have not been published. The following table summarizes the type of data that would have



#### been generated.

Parameter	Description	Expected Data Type
In Vitro Potency	Concentration of PF-07293893 required to achieve 50% of the maximal activation of AMPKy3 (EC50).	Molar concentration (e.g., nM, μM)
In Vitro Selectivity	Potency against other AMPK isoforms (y1, y2) and a panel of other kinases to assess off-target effects.	Fold-selectivity values
Cellular Activity	Measurement of downstream effects of AMPK activation in cells, such as increased glucose uptake.	Fold-change vs. control
In Vivo Efficacy	Improvement in exercise capacity, cardiac function, and relevant biomarkers in animal models of HFpEF.	% improvement vs. vehicle
Pharmacokinetics	Absorption, distribution, metabolism, and excretion (ADME) properties in preclinical species (e.g., rat, dog).	T1/2, Cmax, AUC, etc.
Safety Pharmacology	Evaluation of potential adverse effects on major organ systems (e.g., cardiovascular, respiratory, CNS).	Safety margins

# **Clinical Development**

**PF-07293893** advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[11] However, Pfizer discontinued the development of



**PF-07293893** on April 29, 2025.[3]

### **Phase 1 Clinical Trials**

Several Phase 1 studies were initiated for PF-07293893.

Clinical Trial Identifier	Title	Status
C5171001	A Phase 1, Randomized, Double-Blind, Sponsor-Open, Placebo-Controlled, 4-Period, Crossover, First-in-Human Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single Ascending Oral Doses of PF- 07293893 Administered to Healthy Adult Participants	Completed
NCT06177457	A Phase 1, Multi-part Randomized, Double-Blind, Sponsor-Open, Placebo Controlled Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Multiple Ascending Oral Doses of PF- 07293893 in Healthy Adult Participants	Completed
NCT06413693	A Phase 1, Randomized, Double-Blind (Sponsor-Open) Placebo-Controlled Study to Evaluate the Effect of PF- 07293893 on Skeletal Muscle Biomarkers in Healthy Adult Participants	Completed

## **Clinical Study Design and Protocols**



#### C5171001 Study Protocol:

This was a first-in-human, single ascending dose study in healthy adult participants.[12]

- Objectives: The primary objective was to assess the safety and tolerability of single oral doses of PF-07293893. A secondary objective was to characterize the pharmacokinetic profile.
- Design: The study was a randomized, double-blind, placebo-controlled, 4-period crossover design. Participants were assigned to receive up to four different dose levels of PF-07293893 and up to two doses of placebo.
- Key Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs). Blood samples were collected at multiple time points to determine the pharmacokinetic parameters of PF-07293893.

NCT06177457 Study Protocol:

This was a multiple ascending dose study in healthy adult participants.[13]

- Objectives: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of PF-07293893. The study also aimed to assess the effect of PF-07293893 on muscle glycogen levels and its potential for drug-drug interactions.
- Design: A multi-part, randomized, double-blind, placebo-controlled study. Participants received multiple doses of **PF-07293893** or placebo over 14 days.
- Key Assessments: Safety and pharmacokinetic assessments were similar to the single-dose study. Additionally, this study included assessments of muscle glycogen and the pharmacokinetics of a probe substrate (midazolam) to evaluate potential effects on drug metabolism.

NCT06413693 Study Protocol:

This study focused on the pharmacodynamic effects of **PF-07293893** in skeletal muscle.[14]



- Objective: To understand how PF-07293893 affects muscle biomarkers related to exercise capacity.
- Design: A randomized, double-blind, placebo-controlled study in healthy adult participants.
- Key Assessments: The primary focus was on measuring changes in skeletal muscle biomarkers.

#### **Clinical Trial Results**

Quantitative results from these Phase 1 studies have not been made publicly available. A plain language summary of the C5171001 study indicated that there were no meaningful changes in laboratory test results, vital signs, or ECGs.[12] The discontinuation of the program suggests that the overall findings from the Phase 1 studies did not support further development, though the specific reasons have not been disclosed.

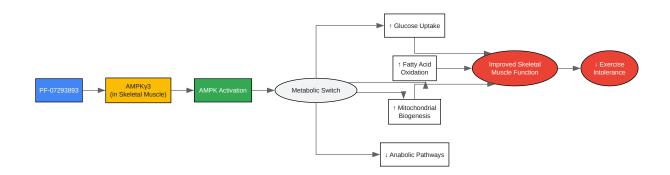
#### Clinical Data Summary

Parameter	Description	Data Availability
Safety and Tolerability	Incidence and severity of adverse events, changes in laboratory parameters, vital signs, and ECGs.	Qualitative summary available for C5171001
Pharmacokinetics (PK)	PK parameters (e.g., Cmax, Tmax, AUC, t1/2) after single and multiple doses.	Not available
Pharmacodynamics (PD)	Measurement of target engagement and downstream effects, such as changes in skeletal muscle biomarkers.	Not available

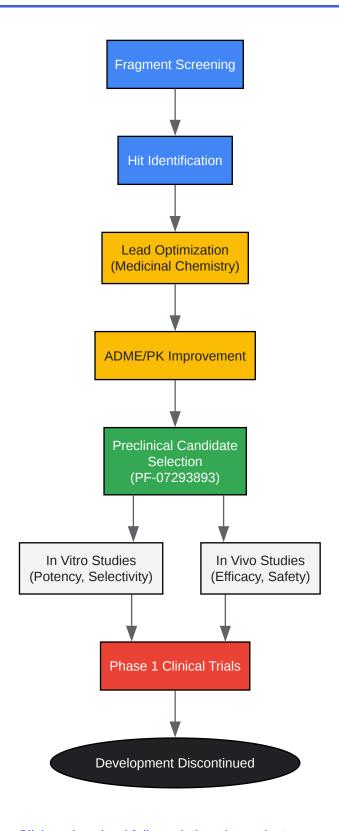
## **Mechanism of Action and Signaling Pathway**

**PF-07293893** is a selective activator of the AMPKy3 isoform. Activation of AMPK in skeletal muscle is expected to have several beneficial effects in the context of HFpEF.









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